1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride
Description
1-(1H-Imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride is a bicyclic organic compound featuring a strained 2-azabicyclo[2.1.1]hexane core fused with a 1H-imidazol-2-yl substituent. Its molecular formula is C₈H₁₁N₃·2HCl, with a molar mass of 221.92 g/mol (calculated from constituent atoms). The compound is a dihydrochloride salt, indicating two protonated nitrogen sites, likely from the bicyclic amine and the imidazole ring. Key identifiers include:
- CAS Registry Number: 2044744-70-7 (inferred from )
- InChIKey: ZNDULEHRFISGMB-UHFFFAOYSA-N
- SMILES: Cl.Cl .N1CC2CC1(C1=NC=CN1)C2
The bicyclo[2.1.1]hexane system introduces significant ring strain, which may influence reactivity and stability.
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c1-2-10-7(9-1)8-3-6(4-8)5-11-8;;/h1-2,6,11H,3-5H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDULEHRFISGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C3=NC=CN3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride typically involves the formation of the imidazole ring followed by the construction of the bicyclic hexane structure. One common method involves the cyclization of appropriate precursors under acidic conditions to form the imidazole ring, followed by a series of steps to introduce the bicyclic hexane moiety. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to precisely control the reaction conditions. The use of catalysts and optimized reaction pathways can enhance the yield and efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can modify the bicyclic hexane structure, potentially leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole ring or the bicyclic hexane can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the bicyclic hexane structure can produce different bicyclic derivatives.
Scientific Research Applications
1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the bicyclic hexane structure provides a rigid framework that can influence the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The target compound is compared to three analogs: two 2-azabicyclo[2.1.1]hexane derivatives with fluorinated substituents and a 2-azabicyclo[2.2.0]hexane derivative.
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituent | Bicyclo System | Salt Form |
|---|---|---|---|---|---|
| Target Compound | C₈H₁₁N₃·2HCl | 221.92 | 1H-imidazol-2-yl | [2.1.1] | Dihydrochloride |
| 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride | C₆H₁₀ClF₂N | 169.6 | Difluoromethyl | [2.1.1] | Hydrochloride |
| 1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride | C₆H₁₀FN·HCl | 152.47* | Fluoromethyl | [2.1.1] | Hydrochloride |
| 2-Azabicyclo[2.2.0]hexane derivatives | Variable | Variable | Variable | [2.2.0] | Variable |
*Calculated from molecular formula C₆H₁₀FN·HCl.
Key Observations :
- Substituent Effects : The imidazole group in the target compound increases molar mass and introduces aromaticity, contrasting with the smaller, electronegative fluorinated substituents in analogs. This difference likely impacts polarity, solubility, and metabolic stability .
- Salt Form: The dihydrochloride form of the target compound enhances water solubility compared to the monohydrochloride analogs .
Functional Implications
- Imidazole vs. Fluorinated Groups : The imidazole ring’s hydrogen-bonding capacity may enhance binding to biological targets (e.g., enzymes or receptors), whereas fluorinated groups improve lipophilicity and membrane permeability .
- Ring Strain : The [2.1.1] system’s strain could increase reactivity, making it a candidate for further functionalization or degradation under specific conditions.
Biological Activity
1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride is a compound of interest due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and research findings.
- Molecular Formula : C₈H₁₁N₃O
- Molecular Weight : 165.19 g/mol
- CAS Number : 1936574-11-6
Biological Activity Overview
Research indicates that compounds with the azabicyclo[2.1.1]hexane framework exhibit significant biological activities, primarily due to their ability to interact with biological targets such as enzymes and receptors.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of azabicyclo compounds. For instance, modifications to the azabicyclo[3.1.0]hexane ring have shown activity against various bacterial and fungal strains.
| Compound | Activity | Reference |
|---|---|---|
| 1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane | Antibacterial against E. coli | |
| 2-Azabicyclo[3.1.0]hexane derivatives | Antifungal against Candida spp. |
Anticancer Properties
The compound's potential in cancer therapy has also been investigated. The mechanism often involves DNA alkylation, which disrupts cancer cell proliferation.
Case Study: Ficellomycin
Ficellomycin, a dipeptide containing the azabicyclo structure, demonstrated significant anticancer activity through DNA alkylation mechanisms, highlighting the importance of this structural motif in developing new therapies against tumors .
The biological activity of this compound is attributed to its ability to:
- Interfere with DNA replication : By forming covalent bonds with DNA, leading to cell death.
- Inhibit enzyme activity : Targeting specific enzymes involved in metabolic pathways critical for pathogen survival.
Pharmacological Studies
Recent pharmacological evaluations have revealed that the compound exhibits promising anti-inflammatory properties alongside its antimicrobial effects.
Q & A
Q. What are the key synthetic routes for 1-(1H-imidazol-2-yl)-2-azabicyclo[2.1.1]hexane dihydrochloride, and what challenges arise during its preparation?
The synthesis typically involves modular approaches, such as photochemical [2+2] cycloadditions to construct the bicyclo[2.1.1]hexane core, followed by functionalization with the imidazole moiety. A critical step is the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . Challenges include controlling regioselectivity during cyclization and ensuring high purity due to potential side products from competing reactions. Purification often requires column chromatography or recrystallization under acidic conditions to isolate the dihydrochloride salt .
Q. How is the structural integrity of this compound confirmed in academic research?
Structural validation relies on NMR spectroscopy (¹H, ¹³C, and 2D experiments) to assign the bicyclic framework and imidazole substituents. Infrared spectroscopy (IR) identifies functional groups (e.g., N-H stretches in imidazole at ~3400 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while X-ray crystallography may resolve stereochemical ambiguities in the bicyclic system .
Q. What physicochemical properties are critical for handling this compound in experimental settings?
Key properties include:
- Solubility : High solubility in polar solvents (e.g., water, methanol) due to the dihydrochloride salt form.
- Stability : Sensitivity to light and moisture, requiring storage at -20°C under inert atmosphere.
- pKa : The imidazole nitrogen (pKa ~6.5–7.0) influences protonation states in biological assays .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Reaction Conditions : Use anhydrous solvents (e.g., THF, DCM) and low temperatures (-78°C) during cyclization to suppress byproducts .
- Catalysts : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity in imidazole coupling steps.
- In-line Monitoring : Employ techniques like HPLC-MS to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo studies?
- Metabolic Stability : The imidazole ring may undergo rapid hepatic oxidation, reducing in vivo efficacy. Modify the scaffold with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- Protein Binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity shifts caused by serum proteins .
Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?
Comparative analysis of analogues reveals:
| Substituent | Activity Trend | Mechanism Insight |
|---|---|---|
| Trifluoromethyl | ↑ Lipophilicity, ↑ CNS penetration | Enhanced blood-brain barrier uptake |
| Methoxymethyl | ↓ Cytotoxicity | Reduced off-target interactions |
| Azidomethyl | ↑ Photostability | Stabilizes bicyclic core under UV |
Methodology : Synthesize derivatives via Suzuki-Miyaura coupling or click chemistry, then evaluate using cell-based assays (e.g., IC₅₀ in kinase inhibition) and molecular docking to map binding poses .
Q. What experimental approaches resolve contradictions in reported enzyme inhibition data?
- Orthogonal Assays : Validate activity using both fluorescence-based and radiometric assays (e.g., ADP-Glo™ kinase assay).
- Crystallography : Resolve enzyme-ligand co-structures to identify binding mode variations .
- Machine Learning : Train models on published datasets to predict outliers caused by assay-specific artifacts .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian) to confirm assignments .
- Biological Assays : Include positive controls (e.g., known kinase inhibitors) and validate results across multiple cell lines .
- Safety : Handle azide-containing derivatives with caution due to explosion risks; use blast shields and minimal quantities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
